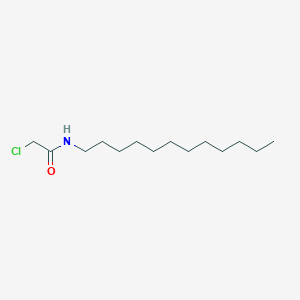

2-chloro-N-dodecylacetamide

Beschreibung

Overview of Chloroacetamide Chemistry and its Research Significance

Chloroacetamide and its derivatives are a well-established class of compounds in organic chemistry. ontosight.ai The presence of a chlorine atom alpha to the carbonyl group makes the carbon atom susceptible to nucleophilic substitution, a cornerstone reaction in synthetic chemistry. smolecule.com This reactivity allows for the facile introduction of various functional groups, making chloroacetamides versatile building blocks for more complex molecules. solubilityofthings.comscielo.org.za

In the realm of biological research, chloroacetamides are recognized for their ability to act as alkylating agents, particularly reacting with cysteine residues in proteins. ontosight.ai This property has been utilized to study protein structure and function, as well as in the development of enzyme inhibitors. ontosight.ai The broader family of chloroacetamide derivatives has been investigated for a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. solubilityofthings.comscielo.org.zaijpsr.info

Importance of the N-Dodecyl Acetamide (B32628) Moiety in Chemical Design

The N-dodecyl group, a twelve-carbon saturated alkyl chain, imparts significant hydrophobicity to the molecule. This long aliphatic chain is a key feature in the design of surfactants and emulsifiers, as it allows the molecule to interact with nonpolar substances like oils and greases while the more polar acetamide portion can interact with water. smolecule.com This amphiphilic nature is crucial for applications in detergents and other formulations requiring the mixing of immiscible phases. smolecule.com

Furthermore, the long alkyl chain can influence the self-assembly properties of molecules, potentially leading to the formation of micelles, vesicles, or other supramolecular structures in solution. In the context of medicinal chemistry, the dodecyl group can enhance the lipophilicity of a compound, which can affect its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.

Current Research Trajectories and Multidisciplinary Relevance of the Compound

Current research on 2-chloro-N-dodecylacetamide and related compounds is exploring its potential in several areas. A significant application lies in its use as an intermediate in the synthesis of novel, more complex molecules. For instance, it has been used as a starting material for the synthesis of nonionic surfactants with potential applications as corrosion inhibitors for carbon steel in acidic environments. dergipark.org.trdergipark.org.tr In these syntheses, the reactive chlorine atom is displaced by a nucleophile to create a new, functionalized molecule. dergipark.org.trdergipark.org.tr

The combination of the reactive chloroacetamide group and the long dodecyl chain also makes it a candidate for creating functionalized materials. The dodecyl chain can provide a hydrophobic anchor, while the chloroacetamide group can be used to attach the molecule to surfaces or to other molecules.

Moreover, derivatives of N-dodecylacetamide are being investigated for their biological activities. For example, N-dodecyl-2-(piridin-1-ium)acetamide chloride, a quaternary ammonium (B1175870) salt derived from a similar structure, has been studied for its disinfectant properties in poultry farming. frontiersin.orgnih.gov This highlights the potential for developing new antimicrobial agents based on the N-dodecylacetamide scaffold.

Scope and Objectives of Academic Inquiry

The primary objective of ongoing academic inquiry into 2-chloro-N-dodecylacetamide is to fully elucidate its chemical reactivity and physical properties. This includes detailed studies of its reactions with various nucleophiles and the characterization of the resulting products. A key goal is to leverage its bifunctional nature for the rational design and synthesis of new molecules with specific functionalities.

Further research aims to explore the full range of its potential applications. This involves investigating its efficacy as a precursor for novel surfactants, corrosion inhibitors, and biologically active compounds. Understanding the structure-activity relationships of its derivatives is crucial for optimizing their performance in these applications. The multidisciplinary nature of this research, spanning organic synthesis, materials science, and medicinal chemistry, underscores the compound's growing importance.

Chemical and Physical Properties of 2-Chloro-N-dodecylacetamide

| Property | Value | Source |

| Molecular Formula | C14H28ClNO | uni.lu |

| Molecular Weight | 261.82 g/mol | uni.lu |

| Melting Point | 54-59 °C | chemicalbook.com |

| Boiling Point | 386.5±25.0 °C | chemicalbook.com |

| Appearance | Solid | dergipark.org.tr |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-N-dodecylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-16-14(17)13-15/h2-13H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNKUQDXFKGYSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304463 | |

| Record name | 2-chloro-N-dodecylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2877-29-4 | |

| Record name | NSC165841 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-dodecylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Chloroacetamide Derivatives

Primary Synthetic Routes to N-Alkyl/Aryl Chloroacetamides

The most prevalent and direct method for synthesizing N-alkyl/aryl chloroacetamides, including 2-chloro-N-dodecylacetamide, is the amidation of chloroacetyl chloride with the corresponding amine. researchgate.net This reaction is valued for its high efficiency and broad applicability to a diverse range of amine substrates. sphinxsai.comresearchgate.net

Amidation of Chloroacetyl Chloride with Dodecylamine (B51217) and Related Amines

The reaction between chloroacetyl chloride and a primary or secondary amine, such as dodecylamine, leads to the formation of a stable amide bond, yielding the desired N-substituted 2-chloroacetamide (B119443). chemistrysteps.comchemguide.co.uk This process is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile attacking the electrophilic carbonyl carbon of the acid chloride. youtube.com

The amidation reaction is typically conducted under mild conditions, often at room temperature. sphinxsai.comresearchgate.net To neutralize the hydrogen chloride byproduct that is generated, a base is commonly employed. chemistrysteps.comcommonorganicchemistry.com Triethylamine (B128534) (TEA) is a frequently used base for this purpose. tandfonline.comresearchgate.net Other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have also been shown to be effective, providing excellent yields. sphinxsai.comresearchgate.net The choice of base can influence the reaction's outcome; for instance, while TEA often favors the formation of the desired mono-acylated product, other bases like lutidine can sometimes lead to disubstituted products. tandfonline.com In some cases, the reaction can proceed without an external base, particularly when an excess of the amine starting material is used, as the amine itself can act as the HCl scavenger. chemistrysteps.com

Table 1: Common Bases in Chloroacetylation

| Base | Typical Solvent | Key Characteristics |

|---|---|---|

| Triethylamine (TEA) | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF) | Commonly used, effective in scavenging HCl. tandfonline.comresearchgate.net |

| Pyridine | Dichloromethane (DCM) | Can be used to accelerate the reaction. chemistrysteps.comtandfonline.com |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Tetrahydrofuran (THF) | A non-nucleophilic base that provides high yields. sphinxsai.comresearchgate.net |

| Potassium Carbonate (K2CO3) | Benzene | An inorganic base used in some synthetic protocols. researchgate.net |

The choice of solvent can significantly impact the efficiency and selectivity of chloroacylation reactions. Aprotic solvents are generally preferred to avoid unwanted side reactions with the highly reactive chloroacetyl chloride. commonorganicchemistry.com Dichloromethane (DCM) and tetrahydrofuran (THF) are among the most commonly used solvents, facilitating high yields of the desired amide. sphinxsai.comcommonorganicchemistry.comresearchgate.net Acetonitrile has also been employed, although in some cases it can lead to the formation of ester byproducts if hydroxyl groups are present in the substrate. tandfonline.com Interestingly, reactions in aqueous media have been explored. While challenging due to the potential for hydrolysis of the acid chloride, methods using aqueous buffers or biphasic systems have been developed, offering a more environmentally friendly approach. tandfonline.com However, in purely aqueous systems, the yield of the desired amide can be diminished due to competing hydrolysis. tandfonline.com

Alternative Synthetic Strategies for Chloroacetamide Scaffolds

While the reaction of amines with chloroacetyl chloride is the most direct route, alternative strategies for creating the chloroacetamide scaffold exist. One such method involves the use of chloroacetic anhydride. tandfonline.com Another approach is the reaction of amines with ethyl chloroacetate, although this typically requires more forcing conditions. ijpsr.info For large-scale industrial syntheses, processes utilizing inorganic bases like sodium carbonate in a biphasic water-organic solvent system have been developed to synthesize chloroacetamides with bulky substituents. google.com These alternative methods can be advantageous in specific contexts, for instance, when dealing with sensitive functional groups or for optimizing process safety and cost on a larger scale.

Mechanistic Considerations in Chloroacetamide Formation

The formation of 2-chloro-N-dodecylacetamide and its analogs via the reaction of an amine with chloroacetyl chloride proceeds through a well-established mechanism.

Nucleophilic Acyl Substitution Pathways

The reaction is a classic example of a nucleophilic acyl substitution. youtube.com The mechanism is generally accepted to proceed through a two-step addition-elimination pathway. chemguide.co.uk

Step 1: Nucleophilic Addition The reaction initiates with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of chloroacetyl chloride. youtube.comchemguide.co.uk This attack is facilitated by the electron-withdrawing nature of both the oxygen and chlorine atoms attached to the carbonyl carbon, which imparts a significant partial positive charge on it. chemguide.co.uk This initial addition step breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. youtube.com

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is transient and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. chemguide.co.uk Concurrently, the chloride ion, being a good leaving group, is expelled. youtube.com

Following the elimination of the chloride ion, the resulting protonated amide is deprotonated, typically by a base present in the reaction mixture (such as triethylamine or another molecule of the starting amine), to yield the final, neutral N-substituted chloroacetamide product and the corresponding ammonium (B1175870) salt. chemistrysteps.comchemguide.co.uk

Role of Leaving Groups and Nucleophile Strength

The reactivity of 2-chloro-N-dodecylacetamide in nucleophilic substitution reactions is fundamentally governed by the interplay between the leaving group and the strength of the nucleophile. In this molecule, the chlorine atom serves as the leaving group. For a substitution reaction to proceed, the bond between the alpha-carbon and the chlorine must be broken, and a new bond with the incoming nucleophile must be formed.

The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. researchgate.netnih.gov The chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl), making it a relatively weak base and thus a good leaving group. researchgate.net This facilitates its displacement by a variety of nucleophiles. The general order of leaving group ability for halides is I⁻ > Br⁻ > Cl⁻ > F⁻, positioning chloride as a competent, widely used leaving group in synthetic chemistry. nih.gov

The rate and success of the substitution reaction are also critically dependent on the nucleophile's strength. Strong nucleophiles react more readily with the electrophilic carbon atom of the chloroacetamide moiety. The chemical reactivity of N-aryl 2-chloroacetamides is characterized by the facile replacement of the chlorine atom by various nucleophiles, particularly those containing oxygen, nitrogen, or sulfur. researchgate.net For instance, sulfur nucleophiles, such as thiols and thiolates, are particularly effective due to the high polarizability and softness of the sulfur atom, leading to efficient formation of thioether linkages.

In comparative studies of similar electrophilic substrates, the choice of leaving group can be critical. For example, in the synthesis of 2'-deoxyguanosine (B1662781) analogues, both 2-chloro and 2-tosyloxy derivatives were used as electrophiles. While both are effective, the chloro analogue was found to be superior for nucleophilic displacement reactions, highlighting its high synthetic utility. researchgate.net The reactivity of 2-chloro-N-dodecylacetamide can, therefore, be modulated by selecting nucleophiles of varying strengths to achieve desired chemical transformations.

Strategies for the Derivatization of 2-Chloro-N-dodecylacetamide and Analogues

The presence of a reactive C-Cl bond makes 2-chloro-N-dodecylacetamide a valuable precursor for the synthesis of a wide array of functionalized molecules. Derivatization strategies primarily involve the nucleophilic substitution of the chloride, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.

Synthesis of Sulfur-Containing Amide Derivatives

The reaction of 2-chloro-N-dodecylacetamide with sulfur-based nucleophiles is a robust method for creating new derivatives with unique properties. The formation of a carbon-sulfur bond is a key step in the synthesis of various biologically active compounds and functional materials. csic.es For example, 2-chloro-N-arylacetamides react with compounds like thiourea, thiosemicarbazide, and various mercapto-heterocycles to yield sulfur-containing derivatives. csic.es

Formation of Nonionic Surfactants with Thiol Linkages

The molecular structure of 2-chloro-N-dodecylacetamide, featuring a long hydrophobic dodecyl chain and a polar amide group, is inherently amphiphilic. This characteristic can be exploited to create novel nonionic surfactants. By introducing a hydrophilic head group through the substitution of the chlorine atom, its surfactant properties can be significantly enhanced.

A key strategy involves the reaction with thiol-containing molecules to form a thioether linkage. The general reaction involves the S-alkylation of a thiol (R-SH) or its corresponding thiolate salt (R-SNa) with 2-chloro-N-dodecylacetamide.

Reaction Scheme: Cl-CH₂-CO-NH-C₁₂H₂₅ + R-SH --(Base)--> R-S-CH₂-CO-NH-C₁₂H₂₅ + HCl

In this resulting molecule, the N-dodecyl group acts as the hydrophobic tail, while the amide and thioether moieties, along with the R-group, constitute the hydrophilic head. The polarity of the headgroup can be tuned by varying the structure of the thiol. For instance, using a thiol-terminated polyethylene (B3416737) glycol (HS-PEG) would introduce a polyether chain, a common feature in many commercial nonionic surfactants, thereby increasing the hydrophilicity and modifying the hydrophilic-lipophilic balance (HLB) of the molecule. While the direct thiolation of surfactants is often performed to add specific functionality like mucoadhesion, the synthesis from a chloro-precursor and a functionalized thiol provides a versatile platform for creating a library of novel surfactants.

| Thiol Reagent (R-SH) | Resulting 'R' Group | Potential Surfactant Properties |

|---|---|---|

| 2-Mercaptoethanol | -CH₂CH₂OH | Enhanced water solubility due to terminal hydroxyl group. |

| Thioglycerol | -CH₂(CHOH)CH₂OH | Highly hydrophilic headgroup with multiple hydroxyls. |

| Thiol-terminated Polyethylene Glycol (HS-PEG) | -(CH₂CH₂O)n-H | Tunable HLB based on the length 'n' of the PEG chain. |

| Cysteine | -CH(COOH)NH₂ | Zwitterionic character at neutral pH; pH-responsive properties. |

Preparation of Organochalcogen Compounds

Expanding beyond sulfur, 2-chloro-N-dodecylacetamide can serve as a substrate for the synthesis of other organochalcogen compounds, particularly those containing selenium and tellurium. These compounds are of interest for their potential biological activities and unique chemical properties.

The synthesis typically involves the reaction of the chloroacetamide with a nucleophilic chalcogen source. For instance, a series of organoselenium compounds were prepared by reacting 2-chloro-N-arylacetamides with sodium hydrogen selenide (B1212193) (NaHSe), which can be generated in situ. This methodology can be directly applied to 2-chloro-N-dodecylacetamide to produce the corresponding di(N-dodecylacetamido)methyl selenide.

Similarly, reactions with disodium (B8443419) selenide (Na₂Se) or disodium telluride (Na₂Te) can be used to synthesize cyclic chalcogenide compounds if a suitable di-chloro precursor is used, or to form other seleno- and telluro-ethers. The development of synthetic methods, including multicomponent reactions, has provided efficient and environmentally friendly ways to access a wide variety of organochalcogen compounds.

Development of Novel Substituted Chloroacetamide Analogues

The synthesis of novel analogues of 2-chloro-N-dodecylacetamide is an active area of research, driven by the search for new molecules with specific biological or material properties. Strategies for developing these analogues often involve either modifying the N-dodecyl group or performing further reactions on the chloroacetamide moiety.

One approach involves the C-amidoalkylation of aromatic compounds using derivatives of chloroacetamide. For example, a synthetic route has been developed for 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides by reacting 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide with various aromatics. This demonstrates how the core chloroacetamide structure can be incorporated into larger, more complex molecules.

Another strategy involves using the chloroacetamide as a building block for heterocyclic synthesis. The chlorine atom can be displaced by a nucleophile, which then participates in an intramolecular cyclization. 2-Chloro-N-p-tolylacetamide, for example, has been used as a precursor to synthesize a range of heterocyclic compounds, including β-lactams.

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 2-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide | Aromatic Compounds (e.g., Anisole) | C-Amidoalkylated Chloroacetamides | |

| 2-Chloro-N-p-tolylacetamide | Thiosemicarbazide, then Aromatic Aldehydes, then Chloroacetyl Chloride | β-Lactam Derivatives | |

| Aryl Amines | Chloroacetyl Chloride | N-(substituted phenyl)-2-chloroacetamides | |

| Substituted Anilines | Chloroacetyl Chloride | Substituted Chloroacetamides for Biological Screening |

Application of Advanced Organic Reactions for Functionalization

To create more complex and highly functionalized derivatives of 2-chloro-N-dodecylacetamide, advanced organic reactions can be employed. These methods offer greater control and efficiency compared to classical substitution reactions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While typically used with aryl or vinyl halides, their application to alkyl halides is an area of growing interest. The chloroacetamide moiety in 2-chloro-N-dodecylacetamide could potentially serve as an electrophile in such reactions. For instance, Pd-catalyzed aryl amination and C-C cross-coupling reactions have been successfully performed on similar 2-chloro substituted nucleoside substrates, indicating the feasibility of applying these powerful methods to other chloro-derivatives. researchgate.net

Multicomponent reactions (MCRs) offer another advanced strategy for functionalization. MCRs allow for the combination of three or more reactants in a single step to form a complex product that incorporates atoms from all starting materials. This approach is highly efficient and aligns with the principles of green chemistry. MCRs have been used to prepare a variety of organochalcogen compounds and could potentially be designed to incorporate the 2-chloro-N-dodecylacetamide scaffold into more elaborate molecular structures. Other advanced reactions, such as radical additions and cyclizations, could also be envisioned to further diversify the range of accessible analogues.

Advanced Spectroscopic and Chromatographic Characterization Methods

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic analysis is fundamental to the characterization of 2-chloro-N-dodecylacetamide, offering unambiguous evidence of its structural features through the interaction of the molecule with electromagnetic radiation.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the C-N amide bond's partial double bond character, restricted rotation can sometimes lead to the observation of different conformers. However, for a simple N-alkyl amide like this, sharp and well-defined signals are typically expected at room temperature. pku.edu.cnnih.gov

¹H NMR Spectroscopy The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) for 2-chloro-N-dodecylacetamide in a solvent like CDCl₃ are based on the distinct electronic environments of the protons.

The key expected signals include:

A singlet for the two protons of the chloromethyl group (Cl-CH₂ -), shifted downfield due to the electronegativity of both the chlorine atom and the adjacent carbonyl group.

A broad signal for the amide proton (-NH -), whose chemical shift can be solvent-dependent and which may show coupling to the adjacent methylene (B1212753) group.

A triplet of triplets or quartet for the two protons on the nitrogen-adjacent carbon of the dodecyl chain (-NH-CH₂ -), coupled to the amide proton and the next methylene group in the chain.

A large, broad multiplet for the bulk of the methylene protons in the dodecyl chain (-(CH₂ )₁₀-).

A triplet for the terminal methyl group (-CH₃ ) of the dodecyl chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ | ~0.88 | Triplet (t) | ~6.8 | 3H |

| -(CH₂ )₁₀- | ~1.26 | Broad Multiplet | - | 20H |

| -NH-CH₂ - | ~3.28 | Quartet (q) or Triplet of Triplets (tt) | ~7.2 | 2H |

| Cl-CH₂ - | ~4.05 | Singlet (s) | - | 2H |

| -NH - | ~6.5-7.5 | Broad Singlet (br s) or Triplet (t) | ~5.6 | 1H |

¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 2-chloro-N-dodecylacetamide, 14 distinct signals are expected, as the long alkyl chain and the chloroacetamide moiety contain no planes of symmetry that would render carbons equivalent. masterorganicchemistry.com The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. libretexts.org

Key predicted signals include:

The carbonyl carbon (C=O) signal at the lowest field (most downfield) due to its sp² hybridization and attachment to an electronegative oxygen atom. researchgate.netwisc.edu

The chloromethyl carbon (Cl-C H₂-) signal, shifted downfield by the attached chlorine atom.

A series of signals for the ten distinct methylene carbons within the dodecyl chain.

The terminal methyl carbon (-C H₃) at the highest field (most upfield).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O | ~166.5 |

| Cl-C H₂- | ~42.7 |

| -NH-C H₂- | ~39.8 |

| -(C H₂)₁₀- | ~22.7 - 31.9 |

| -C H₃ | ~14.1 |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of 2-chloro-N-dodecylacetamide is expected to show characteristic absorption bands for a secondary amide and an alkyl halide. spectroscopyonline.com

The principal absorption bands anticipated are:

N-H Stretch: A single, sharp to moderately broad peak characteristic of a secondary amide N-H bond. youtube.com

C-H Stretches: Sharp peaks just below 3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the C-H bonds in the long dodecyl chain. libretexts.org

Amide I Band (C=O Stretch): A very strong and sharp absorption, which is one of the most characteristic peaks in the spectrum of an amide. acs.org

Amide II Band: A strong band resulting from a combination of N-H in-plane bending and C-N stretching vibrations. Its presence is a definitive indicator of a secondary amide. spectroscopyonline.com

C-Cl Stretch: A band in the fingerprint region associated with the chloroalkyl group. docbrown.info

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide (-NH-) | ~3300 | Medium-Strong |

| C-H Asymmetric/Symmetric Stretch | Alkyl (-CH₃, -CH₂-) | ~2925 / ~2855 | Strong |

| Amide I (C=O Stretch) | Amide (-C=O) | ~1645 | Very Strong |

| Amide II (N-H Bend & C-N Stretch) | Secondary Amide | ~1550 | Strong |

| C-H Bending (Scissoring) | Methylene (-CH₂-) | ~1465 | Medium |

| C-Cl Stretch | Chloroalkane (-CH₂Cl) | ~720 | Medium-Strong |

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. When coupled with Gas Chromatography (GC-MS), it allows for the separation of components in a mixture before individual mass analysis. ijpsr.info

For 2-chloro-N-dodecylacetamide (C₁₄H₂₈ClNO), the calculated molecular weight is approximately 261.84 g/mol . In electron ionization (EI) mass spectrometry, the spectrum is expected to show:

Molecular Ion Peak (M⁺): A peak corresponding to the intact molecule minus one electron. Due to the presence of chlorine, this will appear as a characteristic isotopic cluster.

Isotopic Peak (M+2)⁺: A peak at two mass units higher than the molecular ion peak. The relative intensity of the M⁺ peak (containing ³⁵Cl) to the (M+2)⁺ peak (containing ³⁷Cl) will be approximately 3:1, which is a definitive signature for a compound containing one chlorine atom. wpmucdn.comlibretexts.org

Key Fragment Ions: The molecule is expected to fragment in predictable ways. Common fragmentation pathways for N-alkyl amides include alpha-cleavage (cleavage of bonds adjacent to the carbonyl group and nitrogen atom) and fragmentation along the alkyl chain. miamioh.edu The loss of a chlorine radical is also a likely event. docbrown.info

| m/z Value | Predicted Ion Structure / Identity | Notes |

| 261 / 263 | [C₁₄H₂₈ClNO]⁺ | Molecular ion cluster (M⁺ / M+2⁺), ratio ~3:1 |

| 226 | [M - Cl]⁺ | Loss of a chlorine radical |

| 184 | [C₁₂H₂₄NH=C=O]⁺ | Cleavage of the CH₂-Cl bond |

| 86 / 88 | [CH₂=C(OH)NH₂Cl]⁺ or [ClCH₂CONH₃]⁺ | McLafferty rearrangement fragment |

| 77 / 79 | [ClCH₂C=O]⁺ | Acylium ion from cleavage of the C-N bond |

| 57 | [C₄H₉]⁺ | Common fragment from the alkyl chain |

| 43 | [C₃H₇]⁺ | Common fragment from the alkyl chain |

UV-Vis spectroscopy measures the electronic transitions within a molecule. The primary chromophore (light-absorbing part) in 2-chloro-N-dodecylacetamide is the amide functional group (-CONH-). msu.edu The long dodecyl chain acts as an auxochrome but does not absorb in the near-UV range. The spectrum is expected to show two characteristic absorptions:

A weak absorption at a longer wavelength resulting from an n → π* transition. This involves the excitation of a non-bonding electron (from the oxygen or nitrogen atom) to an anti-bonding π* orbital.

A much stronger absorption at a shorter wavelength due to a π → π* transition, which involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. utoronto.ca

| Electronic Transition | Chromophore | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

| n → π | Amide (C=O, N) | ~210 - 220 | Low |

| π → π | Amide (C=O) | ~190 - 200 | High |

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic methods are essential for separating 2-chloro-N-dodecylacetamide from reaction byproducts or starting materials and for quantifying its purity.

Gas chromatography is an ideal technique for assessing the purity of 2-chloro-N-dodecylacetamide, provided the compound is sufficiently volatile and thermally stable to be vaporized without decomposition. libretexts.org Given its molecular weight and long alkyl chain, a high-temperature column and appropriate temperature programming would be necessary.

For purity analysis, the compound would be dissolved in a suitable solvent and injected into the GC, which is typically equipped with a Flame Ionization Detector (FID).

Separation: The separation occurs in a capillary column based on the compound's boiling point and its interactions with the column's stationary phase.

Detection: As the compound elutes from the column, the FID generates a signal proportional to the amount of substance.

Purity Assessment: The purity is determined by integrating the area of the main peak corresponding to 2-chloro-N-dodecylacetamide and comparing it to the total area of all peaks in the chromatogram. lgcstandards.com For a pure sample, the chromatogram should display a single, sharp, and symmetrical peak. The presence of other peaks would indicate impurities, which could be unreacted starting materials (e.g., dodecylamine) or byproducts.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. libretexts.orgorgchemboulder.com It is particularly useful during the synthesis of 2-chloro-N-dodecylacetamide to track the conversion of reactants to the final product. umass.edu

The separation in TLC is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. wikipedia.org

Stationary Phase: A polar adsorbent, typically silica (B1680970) gel or alumina, is coated on a plate of glass or plastic. orgchemboulder.com The polar amide group of 2-chloro-N-dodecylacetamide will interact with the polar silica gel.

Mobile Phase (Eluent): A non-polar or moderately polar solvent system, such as a mixture of hexanes and ethyl acetate, is used. orgchemboulder.com The choice of solvent system is critical to achieve good separation. youtube.com

Visualization: Since 2-chloro-N-dodecylacetamide is a colorless compound, spots on the developed TLC plate must be visualized. wikipedia.org This is typically achieved by using a UV lamp (if the compound is UV-active or the TLC plate contains a fluorescent indicator) or by staining with a chemical agent like iodine vapor, which reacts with organic compounds to produce colored spots. umass.eduwikipedia.org

The position of the compound on the developed plate is quantified by its Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org The Rf value is characteristic of a compound in a specific solvent system and can be used for identification purposes. libretexts.org

Analytical Method Validation and Performance Metrics

Validation of an analytical method is crucial to ensure that the results are reliable, accurate, and reproducible. bsu.edu.eg This process involves systematically evaluating key performance metrics.

Determination of Detection and Quantification Limits

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of a quantitative analytical method.

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be reliably distinguished from the background noise, though not necessarily quantified with acceptable accuracy. epa.govnih.gov It is the level at which a measurement has a high probability (typically 95-99%) of being greater than zero. cdc.govusgs.gov A common approach to estimate the LOD is to determine the concentration that yields a signal-to-noise ratio of 3:1. chromatographyonline.com

The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be measured with a defined level of precision and accuracy. researchgate.net The LOQ is critical for quantitative analysis, especially for impurity determination. The LOQ is often established as the concentration that provides a signal-to-noise ratio of 10:1 or is determined from the standard deviation of replicate measurements at low concentrations. scispace.com

While specific experimental values for 2-chloro-N-dodecylacetamide are not available, the table below illustrates how such data would be presented for an HPLC method.

| Parameter | Method of Determination | Result (Hypothetical Value) |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N = 3) | e.g., 0.05 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N = 10) | e.g., 0.15 µg/mL |

Assessment of Recovery, Accuracy, and Precision

Accuracy, precision, and recovery are interconnected metrics that define the reliability of a quantitative analytical method.

Accuracy refers to the closeness of the measured value to the true or accepted value. It is often evaluated through recovery studies.

Recovery is determined by performing a "spike and recovery" experiment, where a known amount of the pure analyte (2-chloro-N-dodecylacetamide) is added to a sample matrix. The sample is then analyzed, and the measured concentration is compared to the known added amount. The result is expressed as a percentage recovery. bsu.edu.eg

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

The following table provides an example of how accuracy and precision data would be summarized for the analysis of 2-chloro-N-dodecylacetamide.

| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Accuracy (% Recovery) | Precision (% RSD, n=6) |

|---|---|---|---|

| Low (e.g., 1.0) | e.g., 0.99 | e.g., 99.0% | e.g., 1.8% |

| Medium (e.g., 10.0) | e.g., 10.1 | e.g., 101.0% | e.g., 1.2% |

| High (e.g., 50.0) | e.g., 49.7 | e.g., 99.4% | e.g., 0.9% |

Mechanistic Investigations of Biological Activities

Herbicidal Mechanism of Action in Plant Systems

The herbicidal effect of chloroacetamides is primarily attributed to their interference with the biosynthesis of very-long-chain fatty acids (VLCFAs), which are crucial components for plant growth and development. This inhibition leads to a cascade of events that ultimately result in plant death.

Inhibition of Very Long Chain Fatty Acid Synthesis (VLCFAs) as a Molecular Target

The primary molecular target of chloroacetamide herbicides is the inhibition of enzymes involved in the elongation of very-long-chain fatty acids (VLCFAs), which are fatty acids with more than 18 carbon atoms. nih.govnih.gov These enzymes, known as VLCFA synthases or elongases, are responsible for catalyzing the addition of two-carbon units to an acyl-CoA primer. nih.gov Chloroacetamides specifically inhibit this condensation step. nih.gov

This inhibition is believed to be irreversible, as once the chloroacetamide molecule binds to the synthase, it cannot be displaced by the natural substrate. nih.gov The consequence of this enzymatic blockage is a significant reduction in the production of VLCFAs, which are essential precursors for various vital cellular components. nih.gov

Disruption of Plant Plasma Membrane Stability

A direct consequence of the inhibition of VLCFA synthesis is the disruption of plant plasma membrane stability. VLCFAs are integral components of various lipids that make up the plasma membrane. A reduction in the availability of these fatty acids leads to alterations in the composition and structure of the membrane. This can affect the physical properties and functionality of the plasma membrane, impairing its role in maintaining cellular integrity and regulating the passage of substances. Ultimately, this disruption contributes significantly to the phytotoxic effects observed with chloroacetamide herbicides.

Molecular Docking and Binding Site Analysis with Target Enzymes

These analyses help in understanding the specific amino acid residues involved in the binding and the conformational changes that lead to enzyme inhibition. For other chloroacetamides, docking studies have shown a good correlation between the predicted binding affinity and the observed herbicidal activity.

Resistance Mechanisms and Management Strategies in Weeds

The evolution of herbicide resistance in weed populations is a significant challenge in agriculture. For chloroacetamide herbicides, resistance can develop through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-site resistance (TSR) typically involves genetic mutations in the gene encoding the target enzyme (e.g., VLCFA synthase). These mutations can alter the enzyme's structure, reducing the binding affinity of the herbicide and thus diminishing its inhibitory effect.

Non-target-site resistance (NTSR) involves mechanisms that prevent the herbicide from reaching its target at a toxic concentration. This can include reduced uptake of the herbicide, altered translocation within the plant, or enhanced metabolic detoxification of the herbicide molecule before it can exert its effect.

Effective weed management strategies to combat resistance to chloroacetamide herbicides often involve the rotation of herbicides with different modes of action, the use of tank mixtures with other herbicides, and the implementation of integrated weed management practices that combine chemical control with cultural and mechanical methods.

Antimicrobial Mechanisms Against Pathogenic Microorganisms

While the primary application of chloroacetamides is in agriculture as herbicides, some compounds within this class have also been investigated for their antimicrobial properties. Research into the fungicidal and antibiofilm activities of N-substituted chloroacetamides, such as 2-chloro-N-phenylacetamide, provides a framework for the potential mechanisms of 2-chloro-N-dodecylacetamide.

Fungicidal and Antibiofilm Activities Against Fungal Species

Studies on 2-chloro-N-phenylacetamide have demonstrated its efficacy against various fungal species, including clinically relevant yeasts like Candida tropicalis and Candida parapsilosis, as well as the filamentous fungus Aspergillus flavus. nih.govnih.govscielo.br The proposed mechanisms of antifungal action are multifaceted.

One suggested mechanism involves the inhibition of the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of nucleic acids and some amino acids in fungi. nih.gov By inhibiting this enzyme, the compound can disrupt essential metabolic pathways, leading to a fungicidal effect. Another potential target is the fungal plasma membrane, where the compound may bind to ergosterol, a key component of fungal cell membranes, leading to membrane disruption. nih.govscielo.br

In addition to its fungicidal activity, 2-chloro-N-phenylacetamide has also shown significant antibiofilm effects. nih.gov Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. This compound has been shown to inhibit the formation of biofilms and also to disrupt pre-formed biofilms of pathogenic fungi. scielo.brresearchgate.net The ability to interfere with biofilm formation is a critical attribute for a potential antimicrobial agent, as it can enhance the susceptibility of the microorganisms to treatment.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the mechanistic investigations of the biological activities of the chemical compound 2-chloro-N-dodecylacetamide .

Therefore, it is not possible to provide content for the following sections as requested:

Computational Chemistry and in Silico Analysis of Chloroacetamide Systems

Quantum Chemical Calculations Using Density Functional Theory (DFT)core.ac.ukresearchgate.net

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. core.ac.ukresearchgate.net By modeling the electron density, DFT allows for the accurate and efficient calculation of various molecular attributes, from optimized geometries to complex reactivity descriptors. core.ac.uknanobioletters.com For chloroacetamide systems like 2-chloro-N-dodecylacetamide, DFT methods, particularly with hybrid functionals like B3LYP, provide a reliable framework for detailed in silico analysis. nih.govnih.govorientjchem.org

Geometry Optimization and Conformational Analysisorientjchem.orgchemrxiv.orgirjweb.comresearchgate.netrsc.org

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. researchgate.netdftk.org For flexible molecules like 2-chloro-N-dodecylacetamide, which contains a long alkyl chain, conformational analysis is crucial to identify the various possible spatial arrangements (conformers) and their relative stabilities.

Theoretical calculations on related chloroacetamides, such as 2,2-dichloro-N-cyclohexyl-N-methyl-acetamide (DCCMA) and 2-chloro-N,N-dicyclohexylacetamide (CDCA), performed at the B3LYP/cc-pVDZ level of theory, have shown that gauche conformers (with respect to the Cl-C-C=O dihedral angle) are the most stable and predominant forms in the isolated phase. nih.gov This preference is attributed to a balance of steric and electronic effects. DFT calculations predict bond lengths, bond angles, and dihedral angles that are generally in good agreement with experimental data where available, though calculated bond lengths can be slightly longer as they represent an isolated molecule rather than one within a crystal lattice. researchgate.netnih.gov

Table 1: Representative Theoretical vs. Experimental Bond Lengths for a Chloroacetamide Derivative

| Bond | Calculated (Å) (DFT/CAM-B3LYP) | Experimental (Å) (X-ray) |

|---|---|---|

| C=O | 1.225 | 1.220 |

| C-Cl | 1.785 | 1.778 |

| N-C(amide) | 1.360 | 1.355 |

| C-C(alpha) | 1.515 | 1.510 |

Data modeled after findings for 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide. nih.gov

Electronic Structure Properties: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals (FMO)chemrxiv.orgirjweb.comresearchgate.net

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. irjweb.commdpi.com

In chloroacetamide derivatives, the HOMO is typically localized over the amide group and the adjacent alkyl or aryl substituent, while the LUMO is often centered on the chloroacetyl moiety, particularly the C-Cl antibonding orbital. The energy gap for related compounds is found to be relatively small, suggesting a higher potential for chemical reactivity and charge transfer interactions within the molecule. nih.gov

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Representative Schiff Base Containing a Chloroacetamide Moiety

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| ΔE (Energy Gap) | -0.08657 |

Data based on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Predictionchemrxiv.orgresearchgate.net

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface, providing a visual guide to its electrophilic and nucleophilic regions. wolfram.comyoutube.com The map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient areas (positive potential), prone to nucleophilic attack. youtube.comresearchgate.net Green and yellow areas represent neutral or weakly polar regions. wolfram.com

For a molecule like 2-chloro-N-dodecylacetamide, the MEP map would show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. nanobioletters.com Conversely, the amide hydrogen and the hydrogens on the carbon adjacent to the chlorine atom would exhibit a positive potential (blue), marking them as electrophilic sites. nih.gov Such maps are invaluable for predicting how the molecule will interact with other reagents and biological targets. nanobioletters.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactionschemrxiv.orgresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.orgnih.gov It examines interactions between filled "donor" NBOs (bonding orbitals or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). orientjchem.orgwisc.edu

In chloroacetamide systems, significant intramolecular interactions are observed. A key interaction is the delocalization of the lone pair electrons from the nitrogen atom (nN) into the antibonding orbital of the adjacent carbonyl group (πC=O). Another critical interaction involves the delocalization from the oxygen lone pair (nO) to the antibonding orbital of the C-N bond (σC-N). These donor-acceptor interactions stabilize the molecule and are indicative of electron delocalization and hyperconjugation effects. orientjchem.orgresearchgate.net The magnitude of the E(2) energy helps quantify the strength of these intramolecular charge transfers. orientjchem.org

Table 3: Representative NBO Second-Order Perturbation Energies (E(2)) in Amide Systems

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| n(N) | π*(C=O) | ~50-60 |

| n(O) | σ*(C-N) | ~25-35 |

| n(Cl) | σ*(C-C) | ~1-5 |

Values are illustrative based on general NBO analyses of amide and chloroalkane structures.

Conceptual DFT Descriptors for Chemical Reactivity Analysischemrxiv.orgrsc.org

Conceptual DFT provides a framework for quantifying global and local chemical reactivity through various descriptors derived from the electron density. mdpi.comsciencesconf.org These indices offer a quantitative basis for predicting the behavior of molecules in chemical reactions.

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of an electron; calculated as μ ≈ (EHOMO + ELUMO) / 2. mdpi.com

Chemical Hardness (η): Measures the resistance to charge transfer; calculated as η ≈ (ELUMO - EHOMO) / 2. mdpi.com Hard molecules have a large energy gap. mdpi.com

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

Electrophilicity Index (ω): Quantifies the energy stabilization when a molecule accepts electrons; calculated as ω = μ² / 2η. mdpi.com

These descriptors, calculated from the HOMO and LUMO energies, allow for a semi-quantitative comparison of the reactivity of different chloroacetamide systems. semanticscholar.orgjst.org.in

Table 4: Calculated Conceptual DFT Descriptors for a Model System

| Descriptor | Formula | Illustrative Value |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.5 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2 eV |

| Global Softness (S) | 1 / η | 0.45 eV-1 |

| Electrophilicity Index (ω) | μ² / 2η | 4.60 eV |

Values are hypothetical, based on typical ranges for organic molecules.

Solvation Effects on Electronic and Geometrical Parameterschemrxiv.orgirjweb.comrsc.org

Chemical reactions and biological processes almost always occur in solution. Therefore, understanding the influence of the solvent on a molecule's properties is critical. In computational chemistry, solvation effects are often modeled using continuum models like the Polarizable Continuum Model (PCM). nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational modeling has become an indispensable tool for investigating the interactions between small molecules and their biological targets at an atomic level. For compounds like 2-chloro-N-dodecylacetamide, molecular docking and molecular dynamics (MD) simulations provide critical insights into the mechanisms of action, binding affinity, and the stability of the ligand-protein complex. These techniques are particularly valuable for understanding covalent inhibitors, where the ligand forms a permanent bond with the target protein. The primary herbicidal target for chloroacetamides is known to be the β-ketoacyl-CoA synthase (KCS), a key condensing enzyme involved in the biosynthesis of very-long-chain fatty acids (VLCFAs). researchgate.net The inhibition of this enzyme disrupts critical plant growth processes. researchgate.net

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This simulation predicts the conformation of the ligand-protein complex and estimates the binding affinity, typically represented by a docking score in units of energy (e.g., kcal/mol), where a more negative value indicates a stronger interaction. acs.org

For 2-chloro-N-dodecylacetamide, docking studies against a KCS enzyme active site would elucidate its binding mechanism. The chloroacetamide moiety acts as an electrophilic "warhead," positioned to form a covalent bond with a nucleophilic amino acid residue, such as a conserved cysteine, within the enzyme's active site. researchgate.netnih.gov The long, hydrophobic N-dodecyl chain is predicted to occupy a lipophilic tunnel within the KCS enzyme, a region that naturally accommodates the long acyl chains of its substrates. This interaction is crucial for anchoring the ligand and ensuring the correct orientation of the chloroacetyl group for covalent modification.

The predicted binding affinity is a composite of several interactions:

Covalent Bonding: The primary source of inhibition, resulting from the alkylation of the active site residue.

Hydrophobic Interactions: Extensive van der Waals forces between the twelve-carbon alkyl chain and nonpolar residues lining the binding pocket.

Hydrogen Bonding: Potential hydrogen bonds may form between the amide group of the ligand and polar residues in the active site.

To illustrate the influence of the alkyl chain on binding, a hypothetical docking study could compare a series of N-alkyl-2-chloroacetamides against a KCS enzyme model.

| Compound | Alkyl Chain Length | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| 2-chloro-N-ethylacetamide | C2 | -5.8 | CYS-164 (covalent), PHE-421 |

| 2-chloro-N-hexylacetamide | C6 | -7.5 | CYS-164 (covalent), PHE-421, LEU-210, ILE-355 |

| 2-chloro-N-dodecylacetamide | C12 | -9.9 | CYS-164 (covalent), PHE-421, LEU-210, ILE-355, VAL-214, MET-358 |

| 2-chloro-N-hexadecylacetamide | C16 | -10.1 | CYS-164 (covalent), PHE-421, LEU-210, ILE-355, VAL-214, MET-358, ILE-425 |

This table is for illustrative purposes to demonstrate the principles of molecular docking analysis.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, providing insights into its stability and flexibility. nih.govmdpi.com An MD simulation calculates the motion of every atom in the system over a period, typically nanoseconds to microseconds, allowing for the assessment of the ligand's influence on the protein's structure and dynamics. nih.govspringernature.com

For the 2-chloro-N-dodecylacetamide-KCS complex, MD simulations would be initiated from the best-docked pose. Key analyses include:

Root Mean Square Fluctuation (RMSF): This analysis measures the fluctuation of individual amino acid residues. It can reveal which parts of the protein become more rigid or more flexible upon ligand binding. For instance, residues in the binding pocket interacting with the dodecyl chain would be expected to show reduced fluctuation, indicating a stabilizing effect.

| System | Average Protein Backbone RMSD (Å) | Average Ligand RMSD (Å) | Key Observations |

|---|---|---|---|

| Apo-KCS (unbound protein) | 2.5 ± 0.3 | N/A | Baseline flexibility observed in the active site loop regions. |

| KCS + 2-chloro-N-dodecylacetamide | 1.8 ± 0.2 | 0.9 ± 0.1 | Reduced protein RMSD indicates overall stabilization. Low ligand RMSD confirms stable binding in the pocket. |

This table presents hypothetical data representative of a typical MD simulation analysis to illustrate the assessment of complex stability.

Computational Approaches for Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) analysis aims to understand how the chemical structure of a molecule relates to its biological activity. wikipedia.orgresearchgate.net Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to build mathematical relationships between molecular properties (descriptors) and activity. oncodesign-services.com

For 2-chloro-N-dodecylacetamide and its analogues, SAR analysis focuses on two main structural features:

The Chloroacetamide Group: This is the pharmacophore responsible for the covalent inhibition mechanism. SAR studies consistently show that the presence of the α-chloro-N-acetyl group is essential for activity. Computational models would predict that replacing the chlorine atom with hydrogen or another group would lead to a complete loss of inhibitory potency against targets like KCS.

The N-Alkyl Substituent: The length and nature of the N-substituent modulate the compound's physicochemical properties, primarily its lipophilicity (hydrophobicity). mdpi.comtandfonline.com The N-dodecyl chain in 2-chloro-N-dodecylacetamide imparts high lipophilicity, which is critical for membrane permeability and effective interaction with the hydrophobic binding pocket of the target enzyme. mdpi.com

QSAR models often use descriptors like logP (a measure of lipophilicity), molecular weight, and polar surface area (PSA) to predict biological activity. nih.gov For the N-alkyl chloroacetamide series, a typical QSAR model would show that activity increases with alkyl chain length up to an optimal point (often around C10-C14), after which steric hindrance or excessive lipophilicity may reduce activity.

| Compound Name | Calculated logP | Molecular Weight (g/mol) | Topological Polar Surface Area (Ų) | Predicted Relative Activity (Hypothetical) |

|---|---|---|---|---|

| 2-chloro-N-ethylacetamide | 0.75 | 121.57 | 29.1 | Low |

| 2-chloro-N-hexylacetamide | 2.83 | 177.67 | 29.1 | Moderate |

| 2-chloro-N-dodecylacetamide | 5.95 | 261.84 | 29.1 | High |

| 2-chloro-N-hexadecylacetamide | 8.03 | 317.95 | 29.1 | Moderate-High |

This table illustrates how computational descriptors correlate with predicted activity in a typical SAR study for this class of compounds.

Environmental Fate and Degradation Pathways of Chloroacetamides

Environmental Transport and Partitioning Processes

Transport and partitioning determine the movement and distribution of a chemical in the environment.

Adsorption to soil and sediment is a key process influencing a chemical's mobility. This is often quantified by the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). No experimentally determined or modeled Kd or Koc values for 2-chloro-N-dodecylacetamide were found in the available literature. For chloroacetamide herbicides in general, adsorption is influenced by soil organic matter content and clay mineralogy.

Table 1: Adsorption and Desorption Parameters for 2-chloro-N-dodecylacetamide in Various Soil Types (Data Not Available)

| Soil/Sediment Type | Organic Carbon (%) | Clay Content (%) | Kd (L/kg) | Koc (L/kg) | Desorption Rate |

|---|

A compound's potential to leach into groundwater is related to its adsorption characteristics and persistence in the soil. Chemicals with low adsorption and high persistence are more likely to contaminate groundwater. Without Koc values and degradation rates for 2-chloro-N-dodecylacetamide, its leaching potential cannot be accurately assessed.

Volatilization, the process of a chemical converting from a liquid or solid to a gas, is influenced by its vapor pressure and Henry's Law constant. No specific data on the vapor pressure or Henry's Law constant for 2-chloro-N-dodecylacetamide could be located, preventing an assessment of its volatilization potential from soil and plant surfaces.

Abiotic and Biotic Degradation Mechanisms

Degradation processes break down chemical compounds in the environment. These can be abiotic (non-biological) or biotic (carried out by microorganisms).

Hydrolysis is a chemical reaction with water that can lead to the breakdown of a compound. The rate of hydrolysis is pH-dependent and is a critical factor in determining a chemical's persistence in aquatic environments. Studies on other chloroacetamides indicate that hydrolysis can be an important degradation pathway, but specific hydrolysis rate constants or half-lives for 2-chloro-N-dodecylacetamide are not documented in the searched resources.

Table 2: Hydrolysis Half-life of 2-chloro-N-dodecylacetamide at Different pH Values (Data Not Available)

| pH | Temperature (°C) | Half-life (days) | Degradation Products |

|---|

Photolysis is the degradation of a compound by light. The rate of photolysis depends on the compound's ability to absorb light and the quantum yield of the reaction. There is no available information on the photolytic degradation of 2-chloro-N-dodecylacetamide in either aqueous or gaseous phases.

Microbial Degradation and Biotransformation Pathways in Soil Systems

A common initial step in the microbial degradation of N-substituted chloroacetamides is N-dealkylation , a process catalyzed by microbial enzymes such as hydrolases. researchgate.net This reaction involves the cleavage of the bond between the nitrogen atom of the amide and the attached alkyl group. For 2-chloro-N-dodecylacetamide, this would theoretically lead to the formation of 2-chloroacetamide (B119443) and dodecylamine (B51217). The efficiency of N-dealkylation can be influenced by the length of the N-alkyl chain; studies on other chloroacetamide herbicides have indicated that a longer alkyl chain can result in a slower degradation rate. researchgate.net

Following these initial steps, the resulting intermediates undergo further microbial metabolism. Dodecylamine, a long-chain primary amine, can be further degraded by soil microorganisms. The degradation of long-chain fatty acid amides has been shown to proceed via initial hydrolysis of the amide bond, with the resulting fatty acids being readily metabolized. nih.gov The chloroacetic acid moiety is also subject to microbial degradation, often through dehalogenation reactions.

Influence of Environmental Factors on Degradation Rates (pH, Temperature, Moisture, Soil Organic Matter)

The rate at which 2-chloro-N-dodecylacetamide degrades in the environment is not solely dependent on microbial activity but is also significantly modulated by various physicochemical factors. These factors can directly affect the chemical stability of the compound and indirectly influence the activity of degrading microorganisms.

pH: The pH of the soil can influence both the chemical hydrolysis of the amide bond and the activity of microbial enzymes. Generally, amide bonds are susceptible to hydrolysis under both acidic and alkaline conditions, though the rates can vary. researchgate.net For microbial degradation, most soil microorganisms have optimal pH ranges for growth and enzymatic activity. Deviations from this optimal pH can lead to a reduction in the degradation rate of organic compounds. mdpi.com

Temperature: Temperature plays a crucial role in both chemical and biological degradation processes. As with most chemical reactions, the rate of abiotic hydrolysis of the chloroacetamide linkage is expected to increase with temperature. Microbial activity also has an optimal temperature range. Studies on other pesticides have shown that degradation rates generally increase with temperature up to an optimum, beyond which the activity of degrading microorganisms may decline. nih.govresearchgate.net For instance, the degradation of the herbicide butachlor (B1668075) by Bacillus cereus strain DC-1 was found to be optimal at a temperature of 32.89 °C. mdpi.com

Moisture: Soil moisture content is a critical factor for microbial activity. Water is essential for microbial growth and functions as a transport medium for substrates and nutrients. Optimal moisture levels, often near field capacity, generally favor the highest rates of microbial degradation. epa.gov Extremely dry conditions can limit microbial activity, while waterlogged or anaerobic conditions can shift the microbial community and favor different, often slower, degradation pathways.

Soil Organic Matter: Soil organic matter (SOM) significantly influences the fate of organic compounds like 2-chloro-N-dodecylacetamide through its effect on sorption and bioavailability. The long dodecyl chain of this compound suggests a high potential for sorption to SOM. researchgate.net Strong sorption can decrease the concentration of the compound in the soil solution, thereby reducing its availability to microorganisms and potentially slowing the degradation rate. Conversely, SOM can also enhance microbial populations by providing a source of carbon and nutrients, which may indirectly promote the degradation of the compound. epa.gov

Identification and Fate of Degradation Products and Metabolites

The degradation of 2-chloro-N-dodecylacetamide is expected to result in the formation of various transformation products and metabolites, the identities and subsequent fates of which are crucial for a complete environmental risk assessment.

Based on the likely microbial degradation pathways discussed, the primary degradation products of 2-chloro-N-dodecylacetamide are anticipated to be:

Dodecylamine: Formed through the hydrolysis of the amide bond or N-dealkylation.

2-Chloroacetamide: A potential product of N-dealkylation.

Chloroacetic acid: Resulting from the hydrolysis of the amide bond.

These initial metabolites can undergo further transformations. For example, dodecylamine can be further mineralized by soil microorganisms. Chloroacetamide and chloroacetic acid are also known to be biodegradable.

It is important to note that laboratory studies on other chloroacetamide herbicides have revealed the formation of a variety of neutral degradates through thermochemical, biological, and photochemical transformations. sigmaaldrich.com The total concentration of these degradates can sometimes exceed that of the parent compounds in environmental samples. wisc.edu

Assessment of Persistence of Degradation Products in the Environment

The persistence of the degradation products of 2-chloro-N-dodecylacetamide in the environment will depend on their own chemical stability and susceptibility to further microbial degradation.

The persistence of long-chain alkylamines like dodecylamine in soil is influenced by factors such as sorption to soil particles and microbial activity. While biodegradable, their persistence can be variable.

2-Chloroacetamide and chloroacetic acid are generally considered to be less persistent in the environment than the parent chloroacetamide herbicides, as they are more amenable to microbial attack. However, their persistence can still be influenced by the prevailing environmental conditions.

The persistence of pesticide metabolites is an area of growing environmental concern, as some degradation products can be as, or even more, mobile or toxic than the parent compound. nih.gov While specific data for the degradation products of 2-chloro-N-dodecylacetamide are lacking, the general principles of pesticide metabolite fate suggest that a thorough assessment would require monitoring for these compounds in soil and water to understand their long-term environmental behavior.

Interactive Data Tables

Table 1: Postulated Microbial Degradation Pathways of 2-chloro-N-dodecylacetamide

| Pathway | Initial Step | Key Enzymes | Primary Products |

| N-Dealkylation | Cleavage of the N-dodecyl bond | Hydrolases | 2-Chloroacetamide, Dodecylamine |

| Amide Hydrolysis | Cleavage of the amide bond | Amidases | Chloroacetic acid, Dodecylamine |

Table 2: Influence of Environmental Factors on the Degradation of Chloroacetamides (General)

| Factor | Effect on Degradation Rate | Optimal Conditions (General) |

| pH | Influences chemical hydrolysis and microbial activity | Near neutral for most microbial degradation |

| Temperature | Increases rates up to an optimum for microbial activity | Mesophilic range (e.g., 25-35°C) for many soil microbes |

| Moisture | Essential for microbial activity | Near soil field capacity |

| Soil Organic Matter | Affects sorption and bioavailability; can enhance microbial populations | Higher SOM can decrease bioavailability but support a larger microbial community |

Table 3: Potential Degradation Products of 2-chloro-N-dodecylacetamide and their Likely Fate

| Degradation Product | Formation Pathway | Potential Subsequent Fate |

| Dodecylamine | N-Dealkylation, Amide Hydrolysis | Microbial degradation, Sorption to soil |

| 2-Chloroacetamide | N-Dealkylation | Microbial degradation |

| Chloroacetic acid | Amide Hydrolysis | Microbial degradation |

Emerging Research Directions and Applications in Applied Chemistry

Applications in Agricultural Chemistry Beyond Herbicidal Agents

While the herbicidal properties of chloroacetamides are well-established, emerging research is focused on leveraging the unique structure of compounds like 2-chloro-N-dodecylacetamide for more advanced applications in agriculture that enhance efficiency and sustainability.

A significant challenge in agriculture is the efficient delivery of active ingredients, where a large percentage of conventionally applied pesticides and fertilizers can be lost to the environment through leaching, volatilization, and degradation. Controlled-release formulations (CRFs) are designed to address this by slowly releasing an active agent over an extended period, improving nutrient use efficiency and minimizing environmental pollution. nih.govbohrium.com

The development of CRFs involves encapsulating the active compound within a protective matrix, often a polymer. bohrium.com The release of the active ingredient is then governed by factors like moisture, temperature, and microbial activity in the soil. researchgate.net While research into 2-chloro-N-dodecylacetamide specifically in CRFs is not widely documented, patents exist for related chloroacetamide herbicides, such as Diacloden, in controlled-release fertilizer granules. nih.gov These formulations combine the herbicide with fertilizer components and binders in a single granule, designed to meet the nutrient and pest control needs of a crop throughout its growth stages. nih.gov The goal of such technology is to reduce the total amount and frequency of pesticide and fertilizer application. bohrium.comnih.gov

Table 1: Key Features of Controlled Release Formulations in Agriculture

| Feature | Description | Potential Benefit |

|---|---|---|

| Encapsulation | Active ingredients are coated or embedded in a carrier matrix (e.g., polymers, clays). bohrium.com | Protects the active agent from premature degradation. |

| Slow Release | Nutrients and pesticides are released gradually over time. nih.gov | Synchronizes availability with plant needs, reducing waste. |

| Reduced Loss | Minimizes losses from leaching, runoff, and volatilization. bohrium.comresearchgate.net | Enhances environmental safety and economic efficiency. |

| Combined Delivery | Formulations can include both fertilizers and pesticides. nih.gov | Simplifies application and provides comprehensive crop support. |

Modern agricultural research is exploring the use of polymer composites to improve soil structure, water retention, and nutrient availability. Superabsorbent polymers, often based on polyacrylamide, can absorb and retain large quantities of water, releasing it gradually to plant roots. uwaterloo.ca This is particularly valuable in arid regions or during periods of drought.

The integration of amide-containing molecules into polymer matrices is a key area of this research. For instance, zincated nanoclay polymer composites have been synthesized to facilitate the slow release of micronutrients like zinc into the soil, with the release being mediated by the microbial breakdown of linkages within the composite. researchgate.net While the specific incorporation of 2-chloro-N-dodecylacetamide into such composites for soil enhancement is not documented in available research, the concept represents a plausible future application. The amide group could facilitate integration into a polymer backbone, and the long dodecyl chain could modify the hydrophobic/hydrophilic balance of the soil composite, potentially influencing its interaction with water and soil organic matter. Research in this area aims to create materials that can simultaneously improve soil physical properties and deliver active compounds. uwaterloo.caresearchgate.net

Exploration in Materials Science, e.g., Surfactant Development

The molecular structure of 2-chloro-N-dodecylacetamide is inherently amphiphilic, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. The long, 12-carbon dodecyl chain is hydrophobic, while the acetamide (B32628) group is polar and hydrophilic. This dual nature makes it a candidate for use as a surfactant—a compound that lowers the surface tension between two liquids or between a liquid and a solid.

Surfactants are critical in a vast array of industrial and commercial products, including detergents, emulsifiers, and wetting agents. The N-dodecyl group is a common hydrophobic tail in many commercially important surfactants, such as Sodium Dodecyl Sulfate (SDS) and n-Dodecyl β-D-maltoside (DDM). nih.govnih.gov These molecules function by arranging themselves at interfaces, with their hydrophobic tails oriented away from water and their hydrophilic heads interacting with it. nih.gov This action allows for the mixing of immiscible substances like oil and water. Given its structure, 2-chloro-N-dodecylacetamide could theoretically function as a nonionic or weakly cationic surfactant, with potential applications in formulations requiring emulsification or improved surface wetting.

Integration of Chloroacetamide Chemistry into Bioorthogonal Reactions for Chemical Biology

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. nih.gov This field has provided powerful tools for labeling and studying biomolecules like proteins and nucleic acids in their natural environment. researchgate.net A key strategy involves introducing a chemical "reporter" group onto a biomolecule and then using a specific, bioorthogonal reaction to attach a probe, such as a fluorescent dye.

The chloroacetamide group has emerged as a valuable reactive moiety for this purpose. It functions as an electrophile that can react selectively with nucleophilic residues in proteins, most notably the thiol group of cysteine and, to a lesser extent, the imidazole (B134444) group of histidine. acs.org This reaction forms a stable, covalent bond, making it an effective method for permanently labeling proteins.

Researchers have successfully prepared nucleotides and DNA probes containing a chloroacetamide group. acs.org These modified nucleic acids can then be used to cross-link with and study DNA-binding proteins that have cysteine or histidine residues at or near the binding site. acs.org Studies have shown that the chloroacetamide group is highly reactive towards cysteine, often more so than other commonly used bioorthogonal reagents like vinylsulfonamides, leading to nearly quantitative product formation in a short time. acs.org This reactivity makes the chloroacetamide moiety a powerful tool for chemical biology, enabling applications in proteomics and the study of DNA-protein interactions. acs.org

Table 2: Chloroacetamide in Bioorthogonal Chemistry

| Feature | Mechanism | Application |

|---|---|---|

| Reactive Group | The electrophilic chloroacetyl group (-C(O)CH₂Cl). | Acts as a "warhead" for covalent bond formation. |

| Target Residues | Primarily reacts with the nucleophilic thiol group of Cysteine (Cys). acs.org | Enables site-specific labeling of proteins. |

| Reaction Type | Nucleophilic substitution. | Forms a stable thioether bond. |

| Application | Labeling and cross-linking of proteins and nucleic acids. acs.org | Used to study biomolecular interactions in vitro and in living systems. |

Rational Design of Novel Chemical Entities with Targeted Activities

Rational design is a strategy in medicinal and agricultural chemistry that involves creating new molecules with a specific biological purpose based on a deep understanding of the target's structure and function. jetir.org This approach contrasts with traditional methods that rely on screening large libraries of random compounds.